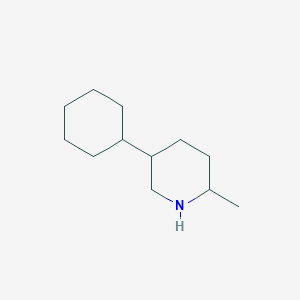

5-Cyclohexyl-2-methylpiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Chemistry

The piperidine scaffold, a six-membered heterocycle with one nitrogen atom, is a privileged structure in chemical and pharmaceutical sciences. biosynth.com Its prevalence stems from a combination of factors. The saturated, sp³-hybridized nature of the ring provides a three-dimensional geometry that allows for precise spatial orientation of substituents, a feature critical for selective interactions with biological targets like enzymes and receptors. sigmaaldrich.com This structural flexibility often leads to improved pharmacokinetic and pharmacodynamic properties in drug candidates. biosynth.com

Piperidine derivatives are found in over twenty classes of pharmaceuticals and are integral to numerous natural alkaloids. biosynth.com Well-known drugs for a wide range of conditions, including antipsychotic, antihistamine, and anesthetic agents, incorporate the piperidine motif. sigmaaldrich.com This widespread utility has cemented the piperidine ring as one of the most important building blocks in the design and synthesis of medicinal agents. mdpi.com

Overview of Research Trajectories in Substituted Piperidine Systems

Research into substituted piperidine systems is dynamic, with continuous efforts to develop novel and efficient synthetic methodologies. mdpi.com A significant focus lies in the stereoselective synthesis of these compounds, as the specific arrangement of substituents (stereochemistry) can dramatically influence biological activity. mdpi.comnih.gov For instance, studies on 2,5-disubstituted piperidines have shown that cis and trans isomers can exhibit profoundly different potencies and selectivities for biological targets like the dopamine (B1211576) transporter. nih.gov

Modern synthetic strategies increasingly aim to shorten the number of steps required to build these complex molecules. mdpi.com Methodologies such as the hydrogenation of pyridine (B92270) precursors, multicomponent cascade reactions, and various forms of catalytic cyclization are actively being refined. mdpi.comnih.gov Research has demonstrated that catalyst selection is crucial, playing a key role in determining the final isomeric ratio of the product. mdpi.com The development of scalable routes to produce specific stereoisomers of disubstituted piperidines remains an important goal for both academic research and industrial process chemistry.

Academic Research Focus and Interdisciplinary Relevance of 5-Cyclohexyl-2-methylpiperidine

Direct academic publications focusing exclusively on this compound are not prominent in the literature. Its primary role appears to be that of a synthetic building block, a starting material for constructing more elaborate molecules for research purposes. bldpharm.combiosynth.com The interdisciplinary relevance of this compound is therefore inferred from the established applications of its structural class, the 2,5-disubstituted piperidines.

The 2,5-disubstituted piperidine framework is a key feature in compounds designed as orexin (B13118510) receptor antagonists, which are investigated for the treatment of neurological and psychiatric disorders. google.com A patent in this area highlights the importance of this specific scaffold in developing new therapeutic agents. google.com This points to a significant interdisciplinary application in neuroscience and medicinal chemistry. Furthermore, the differential activity of cis- and trans-isomers of 2,5-disubstituted piperidines at the dopamine transporter underscores the scaffold's relevance in designing probes and potential treatments for conditions involving the dopaminergic system. nih.gov

Therefore, the academic and interdisciplinary significance of this compound lies in its potential as a precursor to novel, stereochemically defined molecules targeting important biological systems, particularly within the central nervous system.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-2-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h10-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUZBSCEYSBRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Cyclohexyl 2 Methylpiperidine and Analogues

Catalytic Hydrogenation and Reduction Approaches for Piperidine (B6355638) Ring Formation

The catalytic hydrogenation of aza-aromatic compounds, particularly pyridines, stands as a primary and efficient method for the synthesis of the piperidine core. This approach is attractive due to the ready availability of a wide range of pyridine (B92270) starting materials.

Transition Metal-Catalyzed Hydrogenation of Pyridine Precursors (e.g., Ru, Rh, Pd, Ni Catalysts)

The direct hydrogenation of pyridine rings to form piperidines is frequently accomplished using heterogeneous or homogeneous transition metal catalysts. Common catalysts for this transformation include those based on ruthenium (Ru), rhodium (Rh), palladium (Pd), and nickel (Ni). sciencemadness.orgrsc.org The choice of catalyst can significantly influence the reaction conditions and the selectivity of the hydrogenation. For instance, rhodium oxide has been shown to be a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org

The hydrogenation of substituted pyridines, such as the precursor 5-cyclohexyl-2-methylpyridine, can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen heterocycle. sciencemadness.orgchemrxiv.org However, various catalytic systems have been developed to overcome these challenges. For example, iridium(III) complexes have been utilized for the ionic hydrogenation of pyridines, demonstrating robustness and selectivity. chemrxiv.org

Table 1: Comparison of Transition Metal Catalysts for Pyridine Hydrogenation

| Catalyst Type | Typical Metals | Advantages | Disadvantages |

| Heterogeneous | Pd/C, PtO₂, Raney Ni, Rh/C | Easy separation, reusability | Often require harsh conditions (high pressure/temperature) |

| Homogeneous | [Rh(COD)Cl]₂, [Ir(COD)Cl]₂ | High activity and selectivity under mild conditions | Difficult to separate from the reaction mixture |

Organocatalytic and Metal-Free Reduction Systems

In recent years, organocatalytic and metal-free reduction systems have emerged as powerful alternatives to traditional metal-catalyzed hydrogenations. These methods avoid the use of potentially toxic and expensive heavy metals. Chiral Brønsted acids, for instance, have been successfully employed to catalyze the enantioselective reduction of pyridines. dicp.ac.cnzendy.io This approach typically involves the activation of the pyridine by the Brønsted acid, followed by a hydride transfer from a suitable source, such as a Hantzsch ester. dicp.ac.cnresearchgate.net

Metal-free hydrogenation of N-bound phenyl rings has also been achieved using frustrated Lewis pairs, such as those involving B(C₆F₅)₃ and an amine, which could be conceptually extended to pyridine reduction. thieme-connect.comnih.gov These systems rely on the activation of molecular hydrogen by the non-covalent interaction between a bulky Lewis acid and a Lewis base.

Stereoselective Hydrogenation Techniques and Diastereoselectivity Control

For a 2,5-disubstituted piperidine like 5-cyclohexyl-2-methylpiperidine, the relative stereochemistry of the two substituents (cis or trans) is a critical aspect. The diastereoselectivity of the hydrogenation is often influenced by the catalyst, the substrate, and the reaction conditions. Generally, the hydrogenation of 2,5-disubstituted pyridines can lead to a mixture of cis and trans isomers.

However, methods have been developed to control the diastereoselectivity. For example, the use of specific catalysts can favor the formation of one diastereomer over the other. It has been reported that the hydrogenation of multisubstituted pyridines can yield the corresponding cis-piperidines as the major product. rsc.org The synthesis of both cis- and trans-2,5-disubstituted piperidines has been achieved, with the cis-isomers often being more potent in certain biological contexts. nih.gov The epimerization of the less stable diastereomer to the more stable one can also be achieved through methods like photocatalytic and hydrogen atom transfer (HAT) approaches. escholarship.org

Table 2: Strategies for Diastereoselectivity Control in Piperidine Synthesis

| Method | Description | Outcome |

| Catalyst Control | Choice of specific metal catalysts or ligands to influence the approach of hydrogen. | Preferential formation of one diastereomer. |

| Substrate Control | Use of directing groups on the pyridine ring to guide the hydrogenation. | High diastereoselectivity. |

| Post-synthetic Epimerization | Conversion of an undesired diastereomer to the desired one after the initial synthesis. | Access to the thermodynamically more stable isomer. escholarship.org |

Chemoselective Hydrogenation Strategies

When the pyridine precursor contains other reducible functional groups, chemoselectivity becomes a crucial issue. The goal is to reduce the pyridine ring while leaving other functionalities intact. This can be challenging as many catalysts used for pyridine hydrogenation are also active for the reduction of other groups like alkenes, ketones, or esters.

Strategies to achieve chemoselectivity include the careful selection of the catalyst and reaction conditions. For example, certain rhodium-catalyzed transfer hydrogenations have shown excellent chemoselectivity, reducing the pyridinium (B92312) salt without affecting other functional groups like esters or protected amines. liv.ac.uk Conversely, issues with chemoselectivity have been noted where functional groups such as olefins, nitro groups, and ketones are also reduced during pyridine hydrogenation. rsc.org The use of catalyst poisons, such as pyridine itself, can sometimes be employed to selectively deactivate the catalyst towards certain functional groups while allowing the desired hydrogenation to proceed. nih.gov

Cyclization Reactions in Piperidine Skeleton Construction

An alternative to the hydrogenation of pre-formed pyridine rings is the construction of the piperidine skeleton through the cyclization of acyclic precursors. These methods offer a high degree of flexibility in introducing substituents at various positions of the piperidine ring.

Intramolecular Cyclization Pathways (e.g., Radical-Mediated Amine Cyclization, Metal-Catalyzed Cyclization)

Intramolecular cyclization reactions are a powerful tool for the synthesis of piperidines. These reactions involve the formation of a carbon-nitrogen bond to close the six-membered ring.

Radical-Mediated Amine Cyclization: This approach involves the generation of a radical on an acyclic amine precursor, which then undergoes an intramolecular cyclization. For instance, the intramolecular 5-exo cyclization of 3-(2-methyleneaziridin-1-yl)propyl radicals can lead to the formation of substituted piperidines. acs.org Another method involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to furnish 2,4-disubstituted piperidines. organic-chemistry.org These radical cyclizations can offer good control over stereochemistry. mdpi.comnih.gov

Metal-Catalyzed Cyclization: Transition metals can also catalyze the intramolecular cyclization of appropriate acyclic precursors to form piperidines. For example, palladium-catalyzed intramolecular amination of alkenes is a well-established method. Gold(I) catalysts have been used for intramolecular dearomatization/cyclization reactions. mdpi.com Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes presents another route to piperidine derivatives. nih.govbeilstein-journals.org These methods often proceed under mild conditions and can be highly stereoselective.

Intermolecular Annulation and Multicomponent Reaction Sequences (e.g., [5+1] Annulation)

Intermolecular annulation and multicomponent reactions (MCRs) offer efficient pathways to highly substituted piperidines by forming multiple bonds in a single operation. taylorfrancis.com The [5+1] annulation strategy, for instance, combines a five-atom component with a one-atom component to construct the six-membered piperidine ring. nih.gov

A notable example is the hydrogen borrowing [5+1] annulation method, which utilizes an iridium(III) catalyst. nih.gov This process involves a sequence of hydroxyl oxidation, intermolecular amination to form a hydroxyamine intermediate, and subsequent intramolecular amination followed by imine reduction. nih.gov This cascade reaction forms two new carbon-nitrogen bonds and allows for the stereoselective synthesis of substituted piperidines. nih.gov

Multicomponent reactions are particularly valuable for creating molecular diversity. taylorfrancis.com One such approach involves the one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters, catalyzed by zirconia oxychloride, to yield functionalized piperidine scaffolds. taylorfrancis.com Another method employs tetrabutylammonium (B224687) tribromide as a catalyst for the synthesis of highly functionalized piperidines. taylorfrancis.com These MCRs provide a convergent and atom-economical route to complex piperidine structures. researchgate.net

Oxidative Amination and Hydroamination of Alkenes

Oxidative amination and hydroamination of alkenes represent powerful strategies for the synthesis of piperidines from unsaturated precursors. nih.govnih.gov These methods involve the intramolecular cyclization of an amine onto an alkene moiety.

Oxidative Amination: This process typically involves a metal catalyst and an oxidizing agent to facilitate the cyclization. For example, a gold(I)-catalyzed oxidative amination of non-activated alkenes has been developed to form substituted piperidines. nih.gov This reaction results in the difunctionalization of the double bond, creating the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Palladium catalysts with pyridine-oxazoline (Pyox) ligands have also been employed for the enantioselective oxidative amination of alkenes. nih.govorganic-chemistry.org Another approach uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to react with N-vinyl amides, carbamates, and sulfonamides that have pendant π-nucleophiles, leading to piperidine structures with high efficiency and stereocontrol. rsc.org

Hydroamination: This reaction involves the direct addition of an N-H bond across a double bond. researchgate.net Acid-catalyzed hydroamination has proven effective for the synthesis of piperidines. cardiff.ac.uk For instance, triflic acid can catalyze the cyclization of amino-alkenes to form spiro-piperidine structures. cardiff.ac.uk Metal catalysts are also widely used. Rhodium complexes can catalyze the intramolecular anti-Markovnikov hydroamination of certain aminopropyl-vinylarenes to produce 3-arylpiperidines. organic-chemistry.org Similarly, gold(I) and palladium(II) complexes have been shown to catalyze the intramolecular hydroamination of unactivated alkenes, providing access to various protected piperidines under mild conditions. organic-chemistry.org

Asymmetric Synthesis and Chiral Induction in this compound Systems

The synthesis of specific stereoisomers of substituted piperidines is crucial for their application in pharmaceuticals. Asymmetric synthesis and chiral induction methods are employed to control the three-dimensional arrangement of atoms in the piperidine ring.

Chiral Catalyst and Ligand Development for Enantioselective Synthesis

The development of chiral catalysts and ligands is central to enantioselective piperidine synthesis. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Copper-based catalysts have shown significant promise. For example, a chiral copper catalyst can enable the enantioselective δ C-H cyanation of acyclic amines, which can then be converted to chiral piperidines. nih.gov This method interrupts the traditional Hofmann-Löffler-Freytag reaction to achieve asymmetric synthesis. nih.gov Another copper-catalyzed approach is the cyclizative aminoboration of alkenes using a (S,S)-Ph-BPE ligand, which yields 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.net

Palladium catalysis with specifically designed chiral ligands, such as pyridine-oxazoline (Pyox), has been successfully used for the asymmetric 6-endo aminoacetoxylation of unactivated alkenes, producing chiral β-acetoxylated piperidines. organic-chemistry.org Zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes and nitroalkenes, employing a novel F-BOPA ligand, also provides access to highly substituted aminopiperidine analogs with high enantioselectivities. thieme-connect.com

The following table summarizes some chiral catalysts and ligands used in the asymmetric synthesis of piperidines:

| Catalyst/Ligand System | Reaction Type | Product Type | Ref. |

|---|---|---|---|

| Chiral Cu catalyst | δ C-H cyanation | Chiral piperidines | nih.gov |

| Cu/(S,S)-Ph-BPE | Cyclizative aminoboration | 2,3-cis-disubstituted piperidines | researchgate.net |

| Pd/Pyridine-oxazoline (Pyox) | Aminoacetoxylation of alkenes | β-Acetoxylated piperidines | organic-chemistry.org |

| Zn/F-BOPA ligand | [4+2] Cycloaddition | Aminopiperidine analogues | thieme-connect.com |

| Chiral nickel complex | Cyclization of dialdehydes | Substituted piperidines | youtube.com |

Diastereomeric Resolution Techniques for Isomer Separation

Diastereomeric resolution is a classical yet effective method for separating enantiomers. This technique involves reacting a racemic mixture of a chiral compound, such as a piperidine derivative, with a chiral resolving agent to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization. google.comgoogle.com

For instance, racemic mixtures of piperidine derivatives can be resolved using chiral acids like di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com The reaction forms diastereomeric salts that can be separated, and subsequent neutralization of the separated salt yields the desired enantiomerically enriched piperidine. google.com The choice of resolving agent and solvent is critical for efficient separation. google.com

Kinetic resolution is another powerful strategy. This method relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. nih.gov For example, the catalytic kinetic resolution of disubstituted piperidines can be achieved through enantioselective acylation using chiral hydroxamic acids and N-heterocyclic carbene (NHC) catalysts. nih.gov This approach has been shown to be effective for resolving various disubstituted piperidines with good selectivity. nih.gov

Biocatalytic Strategies for Enantiopure Piperidine Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure piperidines. Enzymes can catalyze reactions with high enantioselectivity and under mild conditions. acs.org

Enzymatic kinetic resolution is a common biocatalytic approach. For example, the resolution of racemic 2-piperidineethanol (B17955) can be achieved using enzymes. capes.gov.br Biocatalytic desymmetrization is another powerful strategy. In this method, a prochiral starting material is converted into a chiral product by an enzyme. For instance, the desymmetrization of a meso-diester using enzymes like pig liver esterase or Candida cylindracea lipase (B570770) can produce a chiral monoacid, which is a valuable intermediate for the synthesis of enantiopure fluoropiperidines. acs.org

Optimization of Synthetic Reaction Parameters

The optimization of reaction parameters is crucial for maximizing the yield, selectivity, and efficiency of any synthetic method. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, reaction time, and the nature of reactants and reagents. researchgate.netbeilstein-journals.org

For instance, in the electroreductive cyclization of imines with terminal dihaloalkanes to form piperidines, the optimization of parameters such as current density, electrode material, and the addition of a base was found to be critical for suppressing byproduct formation and improving the yield of the desired cyclized product. beilstein-journals.orgnih.gov In multicomponent reactions for piperidine synthesis, the choice of catalyst, such as a recyclable nanomagnetic catalyst, and the use of energy sources like ultrasound irradiation can significantly impact the reaction efficiency. ajchem-a.com

Similarly, in photocatalytic epimerization reactions to obtain the most stable piperidine diastereomer, the selection of the photocatalyst and the hydrogen atom transfer (HAT) reagent is crucial. escholarship.org For example, the use of cyclohexanethiol (B74751) (CySH) as a HAT reagent was found to be more effective for the epimerization of alkyl-substituted piperidines compared to phenylthiol (PhSH) due to better polarity matching with the C-H bond. nih.gov The optimization of these parameters allows for the development of robust and scalable synthetic routes to this compound and its analogs.

Catalyst Loading, Recyclability, and Lifetime Studies

The economic and environmental viability of synthesizing piperidine derivatives hinges on the efficiency and longevity of the catalysts employed. Research into the hydrogenation of pyridine and its derivatives provides critical insights into these factors.

Ruthenium on a carbon support (Ru/C) has been identified as a highly active catalyst for pyridine hydrogenation. cjcatal.com In studies on analogous systems, a 5% Ru/C catalyst demonstrated robust recyclability, maintaining high activity and selectivity for at least five consecutive runs without significant degradation. cjcatal.com Similarly, Palladium on carbon (Pd/C) catalysts have been successfully reused in the hydrogenation of pyridinecarbonitriles, showcasing their stability for recycling. rsc.org

Recent advancements include electrocatalytic methods using catalysts like Rhodium on Ketjenblack (Rh/KB), which show exceptional activity and efficiency for pyridine hydrogenation, suggesting a long operational lifetime under electrolytic conditions. acs.org In the context of organocatalysis for synthesizing highly substituted piperidines, tartaric acid has been used effectively at a concentration of 0.1 M, highlighting that even simple, inexpensive catalysts can be employed, though their recyclability is context-dependent. nih.gov

Table 1: Catalyst Loading and Recyclability in Analogous Piperidine Syntheses

| Catalyst | Substrate | Catalyst Loading | Recyclability | Source |

| 5% Ru/C | Pyridine | 2.5/1000 (mol/mol) | No significant activity loss after 5 runs | cjcatal.com |

| 10% Pd/C | 4-Pyridinecarbonitrile | 0.1 g / g substrate | Reusable | rsc.org |

| Tartaric Acid | Aromatic aldehydes, anilines, etc. | 0.1 M | Not specified | nih.gov |

| Rh/KB | Pyridine | Not specified | High stability suggested | acs.org |

Influence of Reaction Conditions (e.g., Temperature, Solvent, Pressure, Additives)

Reaction conditions are pivotal in directing the outcome of the synthesis of piperidine analogues. The hydrogenation of the pyridine ring is particularly sensitive to parameters such as temperature, pressure, and the choice of solvent and additives.

Traditionally, the hydrogenation of N-heteroaromatics proceeds under harsh conditions, including high temperatures and pressures, which can increase cost and affect stereoselectivity. nih.gov For instance, the complete conversion of pyridine to piperidine using a 5% Ru/C catalyst was achieved at 100°C and a hydrogen pressure of 3.0 MPa. cjcatal.com However, milder conditions are achievable. The hydrogenation of pyridinecarbonitriles over a Pd/C catalyst, for example, proceeds efficiently at temperatures of 30–50°C and a pressure of 6 bar. rsc.org

The solvent medium plays a crucial role. In the synthesis of highly substituted piperidines, methanol (B129727) was identified as a desirable solvent for achieving good yields at ambient temperature. nih.gov The addition of acidic additives like sulfuric acid can be used to fine-tune the chemoselectivity, directing the reaction towards either the hydrogenation of a nitrile group or the saturation of the pyridine ring. rsc.org Conversely, electrocatalytic approaches offer a significant advantage by enabling the reaction to occur at ambient temperature and pressure without requiring additives in the catholyte. acs.org

Table 2: Influence of Reaction Conditions on Analogous Piperidine Syntheses

| Catalyst | Conditions | Solvent | Additive | Outcome | Source |

| 5% Ru/C | 100°C, 3.0 MPa H₂ | Not specified | None | Complete conversion of pyridine to piperidine | cjcatal.com |

| 10% Pd/C | 30°C, 6 bar H₂ | Water | H₂SO₄ | Selective hydrogenation of nitrile vs. pyridine ring | rsc.org |

| Tartaric Acid | Ambient Temp. | Methanol | None | Good yield of highly substituted piperidines | nih.gov |

| Rh/KB | Ambient Temp. & Pressure | Water or MTBE | None | Quantitative yield of piperidine derivatives | acs.org |

Scale-Up Considerations in Academic Synthesis

While direct reports on the academic scale-up of this compound are not prevalent, insights can be drawn from related syntheses. A primary challenge in scaling up hydrogenation reactions is the management of high-pressure hydrogen gas, which requires specialized equipment. The use of milder conditions (lower pressure and temperature) as seen with some Pd/C systems, or the elimination of pressurized gas altogether via electrocatalysis, simplifies this process. rsc.orgacs.org The successful demonstration of a preparative-scale electrocatalytic hydrogenation of pyridine highlights a viable path for larger-scale synthesis under significantly milder and potentially safer conditions. acs.org For multi-component reactions, ensuring efficient mixing and maintaining optimal catalyst concentration, as demonstrated in the tartaric acid-catalyzed synthesis of piperidines, are key considerations for scaling up from bench-top to larger-scale academic preparations. nih.gov

Derivatization and Regioselective Functionalization of this compound (Academic Context)

The functionalization of the pre-formed this compound scaffold is crucial for creating analogues for various applications. This involves the selective activation and modification of specific bonds on both the piperidine and cyclohexyl rings.

Bond Activation and Functionalization Strategies (e.g., C-H/C-C Functionalization)

Direct C-H bond functionalization represents a powerful and atom-economical strategy for derivatizing the piperidine ring. Rhodium-catalyzed C-H insertion reactions have been effectively used to introduce substituents at specific positions. nih.gov The regioselectivity of these reactions is highly dependent on the choice of both the rhodium catalyst and the nitrogen-protecting group. For instance, N-Boc-piperidine can be functionalized at the C2 position using specific chiral dirhodium tetracarboxylate catalysts. nih.gov

An alternative strategy involves the deprotonation of the piperidine ring using a strong base to generate a carbanion, which can then react with various electrophiles. youtube.com Lithiation at the C2 position, adjacent to the nitrogen, is a common approach, enabling the introduction of a wide range of functional groups. youtube.com While these methods are established for the general piperidine core, their application to this compound would need to account for the steric and electronic influence of the existing methyl and cyclohexyl substituents.

Modification of Cyclic Moieties (Piperidine and Cyclohexyl)

Piperidine Ring Modification: Beyond C-H functionalization, the piperidine ring can be modified through various synthetic transformations. A stereoselective approach to 2,5-disubstituted piperidines can be achieved through a multi-step sequence involving the palladium-catalyzed ring-opening of a vinyl epoxide, followed by hydrogenation and cyclization. researchgate.net Another innovative method involves the [3+2] annulation of a zwitterionic intermediate, derived from the ring-opening of a vinylcyclopropane, with an imine to construct the pyrrolidine (B122466) ring, a strategy that could be adapted for piperidine synthesis. domainex.co.uk

Cyclohexyl Ring Modification: The cyclohexyl moiety is not merely a passive substituent. In metabolic contexts, unsubstituted cyclohexyl rings are known to be susceptible to oxidation, often at the 4-position. pressbooks.pub This provides a rationale for modification in a drug discovery setting to block such "metabolic soft spots." A common strategy is the introduction of fluorine atoms onto the cyclohexyl ring. pressbooks.pub Fluorination not only enhances metabolic stability but can also increase the polarity of the molecule. rsc.org In medicinal chemistry, it is also conceivable to replace the entire cyclohexyl ring with a bioisostere, such as a bicyclic ring system, to improve properties like solubility and metabolic stability while maintaining the necessary spatial orientation. pressbooks.pub While these strategies are primarily driven by drug design principles, they underscore the potential for targeted chemical modification of the cyclohexyl group.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Cyclohexyl 2 Methylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy stands as the most powerful technique for the structural analysis of organic molecules like 5-Cyclohexyl-2-methylpiperidine. Through a variety of NMR experiments, it is possible to map out the carbon skeleton, determine the location and environment of each proton, and probe the compound's three-dimensional structure.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. researchgate.net

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the piperidine (B6355638) ring, the methyl group, and the cyclohexyl ring. The chemical shifts of protons adjacent to the nitrogen atom would appear at a characteristic downfield position. The methyl group attached to the piperidine ring would likely appear as a doublet. chemicalbook.comspectrabase.com

The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The carbons of the piperidine ring, the methyl group, and the cyclohexyl ring would all have characteristic chemical shifts. For instance, carbons bonded to the nitrogen atom are typically shifted downfield. chemicalbook.com The expected chemical shifts are based on analogous structures like 2-methylpiperidine (B94953) and N-methylpiperidine. chemicalbook.comacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~2.5 - 3.0 | ~50 - 55 |

| C6-H₂ | ~2.6 - 3.1 (axial), ~2.2 - 2.7 (equatorial) | ~45 - 50 |

| C2-CH₃ | ~1.0 - 1.2 (doublet) | ~20 - 25 |

| Piperidine Ring CH/CH₂ | ~1.1 - 1.9 | ~25 - 35 |

| Cyclohexyl Ring CH/CH₂ | ~0.8 - 1.8 | ~25 - 45 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for elucidating complex structural details. princeton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between protons within the piperidine ring system and within the cyclohexyl ring, confirming their respective spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This technique is invaluable for assigning each carbon atom in the ¹³C spectrum based on the assignment of its attached proton(s). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC would show correlations between the C5 proton of the piperidine ring and carbons of the cyclohexyl ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This experiment is key for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the methyl and cyclohexyl substituents on the piperidine ring.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Expected Key Correlation | Information Gained |

|---|---|---|

| COSY | Correlation between C2-H and C2-CH₃ protons | Confirms proximity of methyl group to C2 position. |

| HSQC | Correlation between each proton signal and its corresponding carbon signal | Unambiguous assignment of all CH, CH₂, and CH₃ groups. sdsu.edu |

| HMBC | Correlation from C5-H to carbons in the cyclohexyl ring | Confirms the C5-C1' bond between the piperidine and cyclohexyl rings. |

| NOESY | Spatial correlation between the C2-H and C5-H | Provides information on the cis/trans stereochemistry of the substituents. |

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The substituents on the ring can adopt either axial or equatorial positions. Variable Temperature (VT) NMR is a technique used to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to "freeze out" the individual conformers or measure the energy barrier of the ring-flipping process. acs.org This analysis would provide insight into the conformational preferences of the methyl and cyclohexyl groups on the piperidine ring of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within a few parts per million). nih.gov For this compound (molecular formula C₁₂H₂₃N), HRMS would be used to determine its exact mass. This precise measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds that might have the same nominal mass. The expected exact mass is 181.1830. biosynth.com

Coupling chromatographic separation techniques with mass spectrometry allows for the analysis of complex mixtures and provides enhanced structural information.

GC-MS/MS : Gas Chromatography-Mass Spectrometry is well-suited for volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. In the mass spectrometer, the molecule is ionized (typically by electron ionization) and fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For an aliphatic amine, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The molecular ion peak would be expected at an odd number, characteristic of a compound containing one nitrogen atom. libretexts.org

LC-MS/MS : Liquid Chromatography-Mass Spectrometry is a versatile technique used for a wide range of compounds. lcms.czphcogj.com LC-MS/MS is particularly useful for analyzing the compound in biological matrices or for quantification studies. eur.nleur.nlmdpi.com The liquid chromatograph separates the analyte, which is then ionized using a softer ionization technique (like electrospray ionization, ESI) before mass analysis. In tandem mass spectrometry (MS/MS), a specific ion (e.g., the protonated molecular ion [M+H]⁺) is selected, fragmented, and its fragment ions are analyzed. This provides a high degree of specificity and structural information.

Table 3: Plausible Mass Fragments for this compound in GC-MS Fragmentation is context-dependent and these represent plausible pathways.

| m/z Value | Plausible Fragment | Fragmentation Pathway |

|---|---|---|

| 181 | [C₁₂H₂₃N]⁺ | Molecular Ion (M⁺) |

| 166 | [C₁₁H₂₀N]⁺ | Loss of a methyl radical (•CH₃) from M⁺ |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage with loss of the cyclohexyl radical (•C₆H₁₁) |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the cyclohexyl ring and subsequent rearrangements |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No experimental or theoretical studies detailing the infrared (IR) or Raman spectra of this compound are available in the reviewed literature. To perform a vibrational mode analysis, the compound would need to be analyzed using both IR and Raman spectroscopy. The resulting spectra would reveal characteristic vibrational frequencies for its functional groups.

A hypothetical analysis would involve:

C-H Stretching: Vibrations for the methyl, piperidine ring, and cyclohexyl ring hydrogens, typically in the 2850-3000 cm⁻¹ region.

N-H Stretching: For the secondary amine in the piperidine ring, a peak would be expected in the 3300-3500 cm⁻¹ region.

C-N Stretching: These vibrations would likely appear in the 1000-1250 cm⁻¹ range.

CH₂ Scissoring and Rocking: Vibrations from the piperidine and cyclohexyl rings would be observed in the fingerprint region (below 1500 cm⁻¹).

Without experimental data, a table of vibrational modes cannot be constructed.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

A crystal structure for this compound has not been reported in crystallographic databases. To obtain this information, the compound would first need to be synthesized and then crystallized to produce a single crystal of suitable quality for X-ray diffraction analysis.

Such an analysis would provide precise data on:

Molecular Structure: Bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. It would reveal the specific stereochemistry of the chiral centers at positions 2 and 5 of the piperidine ring and the conformation of the cyclohexyl ring (e.g., chair or boat).

Supramolecular Structure: Intermolecular interactions, such as hydrogen bonding involving the N-H group of the piperidine ring, and van der Waals forces, which dictate how the molecules pack in the crystal lattice.

As no crystallographic data is available, a table of crystal data and structure refinement parameters cannot be generated. While studies on different but related molecules, such as 5-cyclohexyl-2-methyl-1-benzofuran derivatives, have been conducted, their findings are not transferable to the target compound. nih.gov

Theoretical and Computational Chemistry of 5 Cyclohexyl 2 Methylpiperidine

Conformational Analysis and Dynamics

The flexibility of the piperidine (B6355638) and cyclohexane rings, along with the stereochemical implications of the methyl and cyclohexyl substituents, results in a complex conformational profile for 5-Cyclohexyl-2-methylpiperidine. Computational chemistry is an indispensable tool for dissecting these structural nuances.

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to determine the geometries and relative energies of different conformational isomers from first principles, without the need for empirical parameters. For this compound, both the piperidine and cyclohexane rings are expected to adopt chair conformations primarily. The key analysis focuses on the relative positioning of the 2-methyl and 5-cyclohexyl groups, which can be either axial (ax) or equatorial (eq).

This leads to four principal diastereomeric chair-chair conformers:

(2-eq-methyl, 5-eq-cyclohexyl)

(2-eq-methyl, 5-ax-cyclohexyl)

(2-ax-methyl, 5-eq-cyclohexyl)

(2-ax-methyl, 5-ax-cyclohexyl)

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or larger, can be employed to optimize the geometry of each isomer and calculate its electronic energy. researchgate.netmdpi.com These calculations typically reveal that conformers with substituents in the equatorial position are energetically favored to minimize steric strain.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative DFT Data)

| Conformer | 2-Methyl Position | 5-Cyclohexyl Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| I | Equatorial | Equatorial | 0.00 | >95% |

| II | Axial | Equatorial | ~1.8 - 2.5 | <5% |

| III | Equatorial | Axial | ~2.5 - 3.5 | <1% |

| IV | Axial | Axial | >4.5 | <0.1% |

Note: These are representative values based on known substituent effects on piperidine and cyclohexane rings. Actual values would require specific DFT calculations for this molecule.

The piperidine ring is not static and undergoes a rapid "chair-flip" or ring inversion at room temperature, which interconverts axial and equatorial substituents. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value (Gibbs free energy difference, -ΔG°, between the equatorial and axial conformers).

2-Methyl Group: A methyl group on a piperidine ring strongly prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on C4 and C6. This steric hindrance makes the axial conformation significantly less stable. acs.org

5-Cyclohexyl Group: Similarly, the bulky cyclohexyl group has a strong preference for the equatorial position on the piperidine ring to minimize steric strain. researchgate.net When the cyclohexyl group itself is considered, its connection to the piperidine ring is also preferentially equatorial.

While DFT and ab initio methods are excellent for identifying stable, low-energy conformers, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. scilit.com By simulating the motion of atoms according to classical mechanics, MD can explore the entire conformational landscape, including not just the energy minima (stable conformers) but also the transition states and pathways for interconversion between them. mdpi.commdpi.com

An MD simulation of this compound in a simulated solvent or in the gas phase would show the molecule predominantly residing in the di-equatorial conformation. However, it would also capture the transient excursions into higher-energy conformations and the rapid ring-flipping events, providing a comprehensive picture of the molecule's flexibility and the relative lifetimes of different states. nih.gov

Electronic Structure and Reactivity Prediction

Computational methods are also used to predict the electronic properties and chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons.

LUMO: Represents the ability to accept an electron (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.comschrodinger.com Conversely, a small gap suggests the molecule is more reactive. aimspress.com DFT calculations are commonly used to compute these orbital energies. lew.ro

Table 2: Representative Frontier Molecular Orbital Data (Illustrative DFT Calculation)

| Parameter | Energy Value (eV) | Interpretation |

| EHOMO | ~ -6.5 eV | Indicates electron-donating capability (nucleophilic center at Nitrogen) |

| ELUMO | ~ 1.0 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ~ 7.5 eV | Suggests high kinetic stability and relatively low reactivity |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color scale to denote different potential values. chemrxiv.orgresearchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, representing areas rich in electrons. These are sites prone to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, representing areas that are electron-deficient. These are sites prone to nucleophilic attack.

Green Regions: Indicate neutral potential.

For this compound, an MEP map would clearly show the most negative potential (red) localized around the nitrogen atom's lone pair, confirming it as the primary site for protonation and electrophilic attack. researchgate.net The hydrogen atoms, particularly the one attached to the nitrogen (N-H), would exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles. chemrxiv.org

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules interact with each other in the solid state dictates the resulting crystal structure and its physical properties. Computational methods can be used to predict these interactions and the likely supramolecular assemblies.

Investigation of Hydrogen Bonding Networks

The most significant intermolecular interaction for this compound is expected to be hydrogen bonding. The secondary amine group (-NH-) in the piperidine ring provides a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the nitrogen lone pair).

In the solid state, this dual functionality can lead to the formation of hydrogen-bonded chains, where the N-H of one molecule interacts with the nitrogen atom of a neighboring molecule (N-H···N). Such chain motifs are observed in the crystal structures of unsubstituted piperidine and other derivatives. iucr.orgstrath.ac.uk The presence of bulky cyclohexyl and methyl substituents in this compound would influence the geometry and packing of these chains.

Spodium Bonding and Other Non-Covalent Interactions

Spodium bonding is a recently described type of non-covalent interaction involving elements of Group 12 (Zinc, Cadmium, Mercury) acting as a Lewis acid and interacting with an electron-rich species. chembites.org This type of interaction is not relevant to pure this compound in its free form. However, if the molecule were to form a coordination complex with a Group 12 metal, spodium bonding could become a significant factor in the supramolecular structure.

Crystal Packing and Lattice Energy Calculations

The prediction of how a flexible molecule like this compound will pack in a crystal is a complex challenge. The molecule's conformational flexibility, combined with the interplay of various intermolecular forces, can lead to the formation of different crystal polymorphs.

Computational crystal structure prediction methods aim to find the most stable packing arrangements by minimizing the lattice energy. The lattice energy is the energy released when isolated, gaseous molecules come together to form a crystal lattice. acs.org It is a key indicator of the thermodynamic stability of a crystal structure.

Lattice energy calculations are typically performed using methods that can accurately account for both electrostatic interactions (like hydrogen bonding) and dispersion forces. Density Functional Theory (DFT) augmented with empirical dispersion corrections is a common and effective approach for this purpose. acs.org These calculations would explore different possible packing arrangements and identify those with the lowest lattice energies, which correspond to the most likely observable crystal structures.

For a molecule like this compound, the final crystal packing would represent a balance between forming efficient hydrogen-bonding networks and optimizing the packing of the bulky cyclohexyl and methyl groups to maximize van der Waals interactions. nih.gov While no experimental crystal structure for this compound is currently available, these computational techniques provide a powerful tool for predicting its solid-state behavior.

Reaction Mechanism Elucidation and Mechanistic Organic Chemistry of 5 Cyclohexyl 2 Methylpiperidine Syntheses

Mechanistic Pathways of Piperidine (B6355638) Ring Formation

The formation of the piperidine ring from an acyclic precursor or the saturation of a pyridine (B92270) ring involves multi-step reaction cascades. The specific pathway is highly dependent on the chosen synthetic strategy, with catalytic hydrogenation and various cyclization reactions being the most prevalent methods. researchgate.net

The catalytic hydrogenation of a substituted pyridine is a common and effective method for synthesizing piperidine derivatives. researchgate.net This process typically requires a catalyst and a hydrogen source and can proceed through different catalytic cycles depending on the catalyst system employed.

Heterogeneous Catalysis: Traditional methods often use heterogeneous catalysts like Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), or Rhodium on carbon (Rh/C). researchgate.net The catalytic cycle in these systems generally involves:

Adsorption: The pyridine substrate adsorbs onto the surface of the metal catalyst. The aromatic ring lies flat on the surface.

Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the metal surface, forming reactive metal-hydride species.

Stepwise Hydrogenation: The adsorbed pyridine is hydrogenated in a stepwise manner. Hydrogen atoms are transferred from the metal surface to the carbon atoms of the pyridine ring. This typically results in the formation of partially hydrogenated intermediates.

Desorption: Once fully saturated, the resulting piperidine molecule desorbs from the catalyst surface, freeing the active site for the next catalytic cycle. Bimetallic catalysts, such as Pd-Rh nanoparticles, have been shown to exhibit high activity, achieving 99% conversion of pyridine to piperidine under relatively mild conditions. abo.fi

Homogeneous Catalysis: Homogeneous catalysts offer alternative pathways. For instance, borane-catalyzed reductions, such as with B(C₆F₅)₃ and a borane (B79455) source like pinacolborane (HBpin), proceed via a hydroboration/hydrogenation cascade. sci-hub.se

Hydroboration: The pyridine nitrogen acts as a Lewis base, activating the B(C₆F₅)₃ catalyst. This facilitates the hydroboration of the pyridine ring by HBpin, forming a dihydropyridine (B1217469) intermediate.

Hydrogen Splitting: The reaction mixture, containing the borane and the piperidine product, can act as a "frustrated Lewis pair" to split molecular hydrogen (H₂).

Hydrogenation: The activated hydrogen is then used to reduce the partially saturated intermediates (enamines/imines) to the final piperidine product. sci-hub.se

Cyclization Reactions: Besides hydrogenation, intramolecular cyclization reactions provide powerful routes to the piperidine core. Gold-catalyzed cyclization of homopropargylic amines can lead to piperidin-4-ols, which involves the activation of the alkyne by the gold catalyst, followed by intramolecular attack of the amine. nih.gov Rhodium-catalyzed asymmetric carbometalation offers another sophisticated approach, where a dihydropyridine intermediate undergoes a reductive Heck-type reaction with a boronic acid to install a substituent with high enantioselectivity. acs.org

| Catalytic System | Key Steps | Typical Intermediates | Reference |

|---|---|---|---|

| Heterogeneous (e.g., PtO₂, Pd/C) | Adsorption, H₂ activation, Stepwise H-transfer, Desorption | Dihydropyridines, Tetrahydropyridines | researchgate.net |

| Homogeneous (e.g., B(C₆F₅)₃/HBpin) | Hydroboration, H₂ splitting, Enamine/Imine reduction | Dihydropyridine-borane adducts, Enamines | sci-hub.se |

| Gold(I) Catalysis | Alkyne activation, Intramolecular amination, Rearrangement | Vinyl-gold species, Cyclic enamines | nih.gov |

| Rhodium(I) Catalysis | Partial pyridine reduction, Asymmetric carbometalation, Protonolysis/Reduction | Dihydropyridines, Tetrahydropyridines | acs.org |

The elucidation of reaction mechanisms hinges on the identification of transient species. In piperidine synthesis, several key intermediates have been proposed and, in some cases, observed.

During the catalytic hydrogenation of pyridines, partially saturated intermediates such as dihydropyridines (DHPs) and tetrahydropyridines (THPs) are formed. sci-hub.senih.gov These species are typically highly reactive and are quickly reduced further. However, their existence is central to the mechanism. In some chemo-enzymatic systems, a THP can be oxidized to a DHP intermediate, which is then asymmetrically reduced by an ene-imine reductase. acs.orgnih.gov

The reduction of these cyclic unsaturated systems often proceeds through enamine or iminium ion intermediates. researchgate.netsci-hub.seacs.orgnih.gov For example, a DHP can exist in equilibrium with a protonated iminium form. The stereoselective reduction of this chiral iminium ion is often the step that determines the final product's enantiomeric purity. acs.orgnih.gov The interruption of pyridine hydrogenation by nucleophilic attack, for instance by water, can trap these unsaturated intermediates to form other structures like δ-lactams, providing strong evidence for their transient formation. nih.govnih.gov

In copper-catalyzed C-H amination reactions to form piperidines, mechanistic studies using mass spectrometry have suggested the formation of catalyst-substrate complexes, such as [Tpⁱᵖʳ²CuF(NCMe)], as probable intermediates in the catalytic cycle. acs.org

The selectivity of a reaction is determined by the relative energy of the transition states leading to different products. While detailed computational analysis for the specific synthesis of 5-Cyclohexyl-2-methylpiperidine is not widely available, general principles from related systems can be applied.

In copper-catalyzed intramolecular amination, Density Functional Theory (DFT) calculations have been used to compare the energy profiles for the formation of different ring sizes (e.g., pyrrolidines vs. piperidines). The analysis of the key transition state geometries can reveal the origins of selectivity, which can be influenced by steric interactions between the catalyst's ligands and the substrate. acs.org For radical-based cyclizations, the transition state for a 6-endo cyclization to form a piperidine ring can be favored over a 5-exo cyclization if the substrate is conformationally constrained, contrary to Baldwin's rules. nih.gov

For hydrogenation reactions, the stereochemical outcome is dictated by the transition state of the hydrogen transfer steps. The selective formation of cis-disubstituted piperidines during heterogeneous hydrogenation is often explained by a transition state where the pyridine ring is adsorbed on the catalyst surface, and hydrogen atoms are delivered sequentially to the same face of the ring. sci-hub.sersc.org

Stereochemical Control Mechanisms

For a molecule like this compound, which has two stereocenters (at C2 and C5), controlling the relative (cis/trans) and absolute (R/S) stereochemistry is a significant synthetic challenge.

Diastereoselectivity: The preference for forming one diastereomer over another, such as cis versus trans, is known as diastereoselectivity. In the catalytic hydrogenation of 2,5-disubstituted pyridines, high cis diastereoselectivity is frequently observed. sci-hub.sersc.org This is attributed to the substrate adsorbing onto the catalyst surface, after which hydrogen is delivered from the surface to the same face of the ring, leading to the cis product.

In other cyclization reactions, the diastereoselectivity can be influenced by the reaction conditions. For example, in a one-pot synthesis of piperidin-4-ols, excellent diastereoselectivities (>25:1) were achieved at lower temperatures (-40 °C), indicating a significant energy difference between the diastereomeric transition states. nih.gov

Enantioselectivity: The selective formation of one enantiomer is achieved by using chiral catalysts or reagents.

Organocatalysis: Chiral amines, such as derivatives of proline, can catalyze asymmetric Mannich or Michael reactions to build the piperidine skeleton with high enantiomeric excess (ee). nih.govnih.gov

Transition Metal Catalysis: Chiral ligands coordinated to a metal center (e.g., Rh, Pd, Ir) can create a chiral environment that directs the reaction to produce one enantiomer preferentially. acs.orgnih.gov For instance, Rh-catalyzed asymmetric carbometalation can furnish 3-substituted piperidines in high yield and excellent enantioselectivity. acs.org

Biocatalysis: Enzymes, such as imine reductases (IREDs) and transaminases (TAs), are highly effective catalysts for producing enantioenriched piperidines. researchgate.netacs.orgnih.gov A chemo-enzymatic cascade can convert an achiral pyridine into a single enantiomer of a substituted piperidine with exceptional selectivity. acs.orgnih.gov

| Method | Type of Selectivity | Origin of Control | Example Outcome | Reference |

|---|---|---|---|---|

| Heterogeneous Hydrogenation (PtO₂) | Diastereoselective | Substrate adsorption on catalyst surface | High cis selectivity | sci-hub.sersc.org |

| Organocatalysis (Chiral Prolinol) | Enantioselective | Chiral catalyst creates asymmetric transition state | High ee | nih.govnih.gov |

| Rh-catalyzed Carbometalation | Enantioselective | Chiral ligand on Rh center | High ee | acs.org |

| Chemo-enzymatic Cascade (IRED) | Enantioselective | Enzyme's chiral active site | >99% ee | acs.orgnih.gov |

The final stereochemistry of the piperidine ring is determined by a competition between control elements originating from the substrate and those from the reagents or catalyst.

Substrate Control: In this mode, a pre-existing stereocenter in the starting material dictates the stereochemical outcome of subsequent transformations. For example, in the asymmetric synthesis of piperidines via a nitro-Mannich reaction followed by reductive cyclization, the stereochemistry established in the initial Mannich reaction is retained during the subsequent ring-closing step. nih.gov Similarly, using a chiral auxiliary attached to the substrate can direct the stereochemistry of a reaction, after which the auxiliary can be removed. nih.gov

Reagent/Catalyst Control: This is the dominant strategy in modern asymmetric synthesis, where a chiral reagent or catalyst is the primary source of stereochemical induction, capable of overriding any directing effects from the substrate. The use of chiral transition-metal catalysts or enzymes are prime examples. acs.orgacs.orgnih.gov In the synthesis of 2,6-trans-piperidines, a base-induced diastereoselective cyclization demonstrates reagent control. nih.gov A powerful illustration is the ability of different enantiomers of a catalyst to produce opposite enantiomers of the product from the same starting material. This highlights that the stereochemical information originates almost exclusively from the catalyst.

In many advanced synthetic designs, both control elements are considered. A "matched" case is where the substrate's inherent bias and the catalyst's preference align, leading to very high stereoselectivity. A "mismatched" case is where they oppose each other, often resulting in lower selectivity.

Reaction Kinetics and Thermodynamic Considerations

Rate-Determining Steps and Reaction Order Determination

The determination of the reaction order is typically achieved by monitoring the change in concentration of reactants or products over time. For instance, UV-vis spectrophotometry can be employed to track the formation of the product by observing changes in absorbance at a specific wavelength. nih.govresearchgate.net By systematically varying the initial concentrations of each reactant while keeping others constant, the order of the reaction with respect to each component can be determined.

The rate law for a typical three-component synthesis of a substituted piperidine can be expressed as:

Rate = k[Aldehyde]x[Amine]y[β-Ketoester]z

Table 1: Hypothetical Kinetic Data for a Substituted Piperidine Synthesis

| Experiment | Initial [Aldehyde] (mol/L) | Initial [Amine] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 2.0 x 10-5 |

| 2 | 0.20 | 0.10 | 4.0 x 10-5 |

| 3 | 0.10 | 0.20 | 8.0 x 10-5 |

This table illustrates how reaction order is determined. Doubling the aldehyde concentration doubles the rate (first order), while doubling the amine concentration quadruples the rate (second order in this hypothetical scenario).

Thermodynamic Driving Forces for Cyclization and Ring Transformations

The formation of the piperidine ring is generally a thermodynamically favorable process, driven by the formation of stable sigma (σ) bonds and the relief of any strain present in the acyclic precursor. However, the stereochemical outcome of the cyclization can be governed by either kinetic or thermodynamic control. nih.gov

In the synthesis of disubstituted piperidines, it has been demonstrated that different reaction conditions can favor either the kinetically or thermodynamically preferred isomer. nih.gov For example, cyclizations catalyzed by Lewis acids at low temperatures often proceed under kinetic control, yielding predominantly the cis isomer. This isomer is formed faster because it proceeds through a lower-energy transition state. nih.gov However, upon warming, this cis isomer can often isomerize to the more thermodynamically stable trans isomer. nih.gov

The choice of catalyst and reaction conditions is therefore critical in directing the synthesis towards the desired stereoisomer. Brønsted acids, for instance, can also be used to catalyze Prins cyclizations, which often yield cis piperidines with high diastereoselectivity at low temperatures. nih.gov

Table 2: Influence of Reaction Conditions on Product Distribution

| Catalyst / Conditions | Control Type | Major Product Isomer | Rationale |

| Lewis Acid (e.g., MeAlCl2), Low Temp | Kinetic | cis | Lower activation energy for the cyclization transition state. nih.gov |

| Lewis Acid (e.g., MeAlCl2), High Temp | Thermodynamic | trans | Isomerization to the more stable product with minimized steric interactions. nih.gov |

| Strong Brønsted Acid (e.g., HCl), Low Temp | Kinetic | cis | Proceeds through a highly ordered, chair-like transition state. nih.gov |

These principles of kinetic and thermodynamic control are directly applicable to the synthesis of this compound, where the relative stereochemistry of the cyclohexyl and methyl groups (i.e., cis vs. trans) would be dictated by the chosen synthetic route and reaction conditions. The formation of the thermodynamically more stable trans isomer, with both bulky substituents in equatorial positions, would be expected under conditions that allow for equilibrium to be reached.

Advanced Research Applications of 5 Cyclohexyl 2 Methylpiperidine in Materials Science

Liquid Organic Hydrogen Carriers (LOHCs) Based on Methylcyclohexylpiperidine Systems

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can store and transport hydrogen through reversible hydrogenation and dehydrogenation cycles. google.com The system offers a potentially safe and practical solution for a hydrogen-based economy. google.com N-heterocyclic compounds, including piperidine (B6355638) derivatives, are considered promising LOHC candidates due to their high hydrogen storage capacities and potentially favorable thermodynamics. google.commdpi.com

The efficiency of hydrogen release from an LOHC system is a critical parameter for its practical implementation. sci-hub.se Research on piperidine-based LOHCs has focused on optimizing the dehydrogenation process to achieve high hydrogen yields at lower temperatures. mdpi.com For the analogous H12-MBP system, studies have investigated the influence of various catalysts and reaction conditions on the dehydrogenation efficiency.

The choice of catalyst support has been shown to significantly impact the dehydrogenation performance. For instance, the use of mesoporous alumina (B75360) (Al2O3) as a support for palladium (Pd) nanoparticles has been explored to enhance the catalytic activity for hydrogen release from H12-MBP. mdpi.com The calcination temperature of the catalyst during its preparation also plays a crucial role in its final performance. mdpi.com

Table 1: Influence of Catalyst Support on Dehydrogenation of a Methylcyclohexylpiperidine-based LOHC Analogue (H12-MBP)

| Catalyst Support | Active Metal | Key Findings | Reference |

| Mesoporous Alumina (Al2O3) | Palladium (Pd) | Influences catalyst activity and hydrogen yield. | mdpi.com |

| Ceria (CeO2) | Palladium (Pd) | Supported Pd nanoparticles with small mean size. | acs.org |

| Titania (TiO2) | Palladium (Pd) | Support affects catalytic performance. | acs.org |

| Zirconia (ZrO2) | Palladium (Pd) | Support affects catalytic performance. | acs.org |

| Tin(IV) Oxide (SnO2) | Palladium (Pd) | Support affects catalytic performance. | acs.org |

The design of the catalyst is paramount for the successful operation of an LOHC system. acs.org Supported palladium catalysts are frequently employed for the dehydrogenation of N-heterocyclic LOHCs. mdpi.com The interaction between the metal nanoparticles and the support material can significantly influence the catalyst's activity, selectivity, and stability. acs.org

In the context of the H12-MBP analogue, studies have shown that the nature of the metal oxide support for Pd catalysts has a profound effect on the dehydrogenation reaction. acs.org Supports such as alumina, ceria, titania, zirconia, and tin(IV) oxide have been investigated. acs.org Ceria (CeO2) was found to be a particularly effective support for dispersing Pd nanoparticles, leading to smaller particle sizes which can enhance catalytic activity. acs.org The hydrogen yield and the rate of dehydrogenation were observed to be dependent on both the type of metal oxide support and the loading of palladium. acs.org

In studies involving the analogue H12-MBP, the recyclability of the supported Pd catalysts was assessed. acs.org After a dehydrogenation cycle, the catalyst can be separated, washed, and reused for subsequent cycles. acs.org The stability of both the LOHC compound and the catalyst under the high temperatures required for dehydrogenation is a key area of research. acs.org Undesired side reactions, such as isomerization or disproportionation, can reduce the recyclability of the system. sci-hub.se The development of robust catalysts that minimize these side reactions is therefore a critical goal. acs.org

Potential in Other Functional Materials

Beyond hydrogen storage, the structural features of 5-Cyclohexyl-2-methylpiperidine suggest its potential for integration into other types of functional materials. The presence of a secondary amine within a heterocyclic framework provides a site for further chemical modification and incorporation into larger molecular assemblies.

Piperidine derivatives are known to participate in the formation of supramolecular assemblies through non-covalent interactions such as hydrogen bonding. researchgate.net The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are fundamental to the construction of complex, well-ordered supramolecular structures.

The piperidine moiety is a structural component in various polymers and can influence their physical and chemical properties. The incorporation of piperidine units into polymer chains can be achieved through various polymerization techniques. While there is no specific literature on the use of this compound in polymers, its structure suggests potential as a monomer or a modifying agent.

The reactive amine group could be used to introduce the cyclohexyl-piperidine functionality into polymer backbones or as a pendant group. This could potentially impart specific properties to the resulting polymer, such as altered thermal stability, solubility, or mechanical characteristics. The bulky cyclohexyl group might affect the polymer's morphology and chain packing. Further research would be needed to explore the synthesis and characterization of polymers incorporating this compound and to evaluate their potential in applications such as advanced composites or specialty polymers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Cyclohexyl-2-methylpiperidine, and how can reaction conditions be optimized for yield?

- Methodology :

- Multi-step synthesis : Begin with pyridine/piperidine precursors. For example, cyclohexyl groups can be introduced via Friedel-Crafts alkylation or catalytic hydrogenation of cyclohexene derivatives. Chlorination at specific positions (e.g., using PCl₃ or SOCl₂) may precede substitution reactions .

- Optimization : Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify critical factors affecting yield. Fractional factorial designs reduce experimental runs while maintaining resolution .

- Key Data : Reaction yields for similar compounds (e.g., 2-Chloro-5-(2-Cyclohexenyl)pyridine) range from 45% to 72% under optimized conditions .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology :

- X-ray crystallography : Resolve bond lengths, angles, and stereochemistry using single-crystal diffraction (e.g., Bruker APEX2 detectors and SHELXS97/SHELXL97 refinement) .

- Spectroscopic analysis : Confirm functional groups via NMR (¹H/¹³C) and mass spectrometry. Compare experimental data with computational predictions (e.g., Gaussian or ORCA software) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with neurological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with receptors (e.g., serotonin or dopamine transporters). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR studies : Corrogate substituent effects (e.g., methyl/cyclohexyl groups) on bioactivity using descriptors like logP, polar surface area, and H-bonding capacity .

- Key Data : Piperidine derivatives often show nM-level affinity for σ receptors, with cyclohexyl groups enhancing lipophilicity and blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodology :

- Controlled replication : Standardize solvent systems (e.g., aqueous buffers vs. DMSO) and storage conditions (temperature, light exposure) to isolate variables .

- Analytical cross-validation : Compare HPLC (high-performance liquid chromatography) and gravimetric analyses. Use DSC (differential scanning calorimetry) to detect polymorphic transitions .

- Case Study : Discrepancies in solubility for similar compounds (e.g., ±10% variance in aqueous PBS) were traced to residual solvents in crystallized samples .

Q. How can factorial design improve the scalability of this compound synthesis for preclinical studies?

- Methodology :

- Screening experiments : Test factors like catalyst type (e.g., Pd/C vs. Raney Ni), pressure (1–10 atm H₂), and reaction time (6–24 hrs) in a 2³ factorial setup .

- Response surface modeling : Optimize conditions using central composite design (CCD) to maximize yield and purity while minimizing byproducts .

Methodological Frameworks

Q. What experimental protocols ensure safe handling of this compound in academic labs?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dust inhalation .

- Spill management : Collect solids with non-sparking tools; avoid aqueous rinses to prevent drain contamination .

- Validation : LC-MS monitoring of lab air samples confirmed <1 ppm airborne concentrations under proper ventilation .

Q. How do researchers integrate this compound into multi-step drug discovery pipelines?

- Workflow :

- Fragment-based design : Use the compound as a core scaffold, functionalizing it via Suzuki-Miyaura coupling or reductive amination .

- ADMET profiling : Assess metabolic stability (human liver microsomes), cytotoxicity (MTT assays), and CYP inhibition to prioritize derivatives .

- Case Study : A piperidine analog showed 90% metabolic stability in HLMs and IC₅₀ >10 µM against CYP3A4, indicating low drug-drug interaction risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.